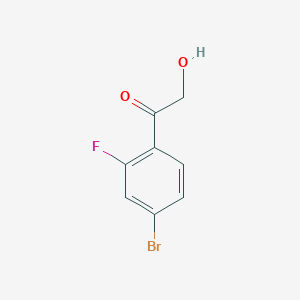

4'-Bromo-2'-fluoro-2-hydroxyacetophenone

CAS No.:

Cat. No.: VC15733202

Molecular Formula: C8H6BrFO2

Molecular Weight: 233.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrFO2 |

|---|---|

| Molecular Weight | 233.03 g/mol |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-2-hydroxyethanone |

| Standard InChI | InChI=1S/C8H6BrFO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |

| Standard InChI Key | SARPHBFQOGMDOC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(=O)CO |

Introduction

4'-Bromo-2'-fluoro-2-hydroxyacetophenone is an organic compound characterized by the presence of bromine and fluorine substituents along with a hydroxyl group on the acetophenone structure. Its molecular formula is C8H6BrFO2, and it has a molecular weight of approximately 233.03 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical reactivity and potential biological activities.

Synthesis Methods

The synthesis of 4'-Bromo-2'-fluoro-2-hydroxyacetophenone typically involves multi-step reactions that can be optimized using continuous flow reactors for industrial production. Common methods include the bromination and fluorination of acetophenone derivatives, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired product.

Biological Activities and Applications

Research indicates that 4'-Bromo-2'-fluoro-2-hydroxyacetophenone exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve interactions with cellular targets such as enzymes or receptors, modulating their activity due to the presence of halogen substituents. The compound's unique combination of bromine, fluorine, and hydroxyl groups enhances its reactivity towards biological targets, making it valuable for research and industrial applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 4'-Bromo-2'-fluoro-2-hydroxyacetophenone. A comparison highlighting their unique features is provided below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-hydroxyacetophenone | Lacks fluorine; may affect reactivity | Different chemical properties |

| 4-Fluoro-2-hydroxyacetophenone | Lacks bromine; alters chemical properties | Different reactivity profile |

| 5-Bromo-2-fluoroacetophenone | Contains both halogens; unique reactivity profile | Variation in halogen placement |

| 3-Bromo-4-fluoro-2-hydroxyacetophenone | Similar structure but different substitution pattern | Different biological activity |

Research Findings and Future Directions

Studies have shown that compounds with similar structures often influence cellular pathways, impacting processes like apoptosis and cell proliferation. Further research is needed to fully elucidate the mechanisms of action and to explore the therapeutic potential of 4'-Bromo-2'-fluoro-2-hydroxyacetophenone. Interaction studies focusing on the compound's electrophilic nature and its ability to engage with nucleophilic sites on biomolecules are crucial for assessing its biological activity and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume